

FR-900137: A Technical Overview of its Discovery, Origin, and Biological Properties

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Compound of Interest

Compound Name: FR-900137

Cat. No.: B1674036

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Abstract

FR-900137 is a naturally occurring phosphonic acid antibiotic discovered in the late 1970s. This document provides a comprehensive technical overview of its discovery, the producing organism, its isolation and purification, structural elucidation, and its known biological activities. While the initial characterization identified its antibacterial properties, its specific mechanism of action has not been fully elucidated. This guide consolidates the available data, presents it in a structured format, and includes detailed experimental protocols derived from the original research publications to support further investigation and drug development efforts.

Discovery and Origin

FR-900137 was first isolated from a soil sample and identified as a product of a novel strain of *Streptomyces*.^[1] Subsequent taxonomic studies characterized the producing organism as *Streptomyces unzenensis* sp. nov.^[1] This discovery was part of a broader screening program for new antibiotics, and **FR-900137** was noted for being a phosphorus-containing antibiotic with activity against a range of bacteria.^[1]

Physicochemical Properties and Structure Elucidation

FR-900137 was isolated as a white powder.[1] Through a combination of spectroscopic and chemical evidence, its structure was determined to be methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate.[2][3]

Table 1: Physicochemical and Structural Properties of **FR-900137**

Property	Value	Reference
Molecular Formula	C ₈ H ₂₀ N ₃ O ₄ P	[2]
Molecular Weight	253.23 g/mol	[2]
Appearance	White powder	[1]
IUPAC Name	methyl hydrogen (2-(L-leucyl)-1-methylhydrazinyl)phosphonate	[2][3]
CAS Number	73706-58-8	N/A

Experimental Protocols

The following protocols are based on the methodologies described in the original discovery and characterization publications by Kuroda et al. (1980).[1][2]

Fermentation of *Streptomyces unzenensis*

A seed culture of *Streptomyces unzenensis* is prepared by inoculating a suitable medium (e.g., yeast extract-malt extract broth) and incubating for 48 hours at 30°C on a rotary shaker. This seed culture is then used to inoculate a larger production medium. The production medium composition is as follows:

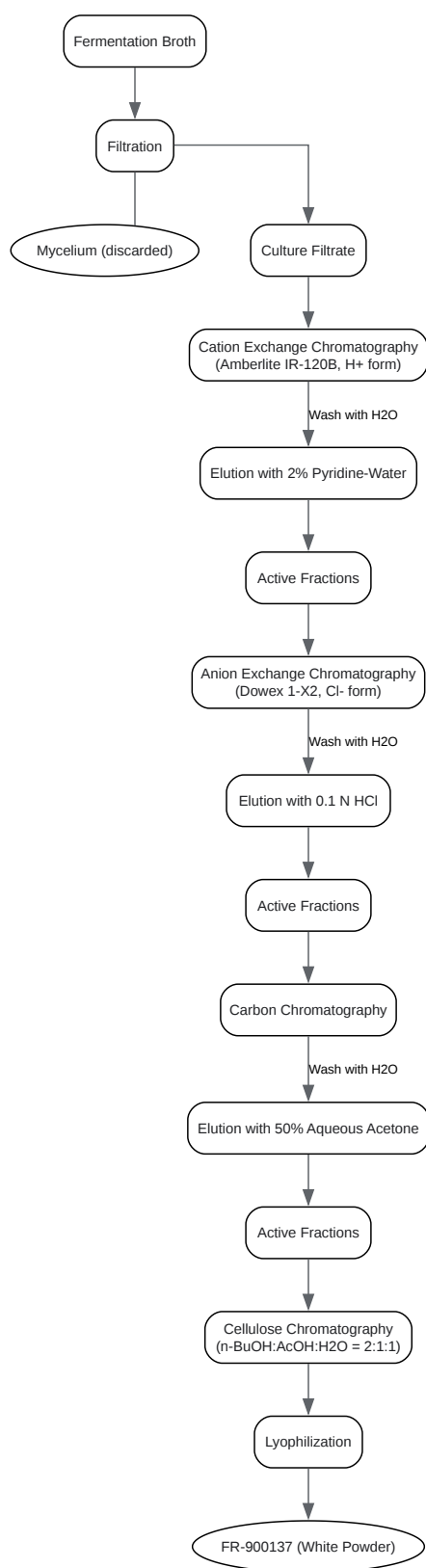
Table 2: Production Medium for **FR-900137**

Component	Concentration (g/L)
Soluble Starch	30
Cottonseed Meal	20
Dried Yeast	5
K ₂ HPO ₄	1
MgSO ₄ ·7H ₂ O	1
CaCO ₃	3

Fermentation is carried out at 30°C for 96 hours with aeration and agitation.

Isolation and Purification of **FR-900137**

The workflow for isolating and purifying **FR-900137** is outlined below.



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Caption: Isolation and Purification Workflow for **FR-900137**.

Structure Determination

The structure of **FR-900137** was elucidated using a combination of the following techniques:[2]

- Elemental Analysis: To determine the empirical formula.
- Potentiometric Titration: To identify ionizable groups.
- Color Reactions: Ninhydrin and Rydon-Smith reactions to detect amino acid moieties.
- Acid Hydrolysis: To break down the molecule into its constituent components for further analysis.
- Spectroscopic Analysis:
 - Infrared (IR) Spectroscopy: To identify functional groups.
 - Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H -NMR and ^{13}C -NMR): To determine the carbon-hydrogen framework.
 - Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Biological Activity

FR-900137 exhibits antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1] It is notably inactive against *Pseudomonas aeruginosa*. [1]

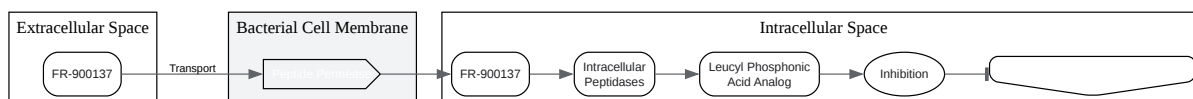
Table 3: Antibacterial Spectrum of **FR-900137** (MIC, $\mu\text{g/mL}$)

Test Organism	MIC (µg/mL)
Staphylococcus aureus 209P	6.25
Staphylococcus aureus Smith	12.5
Bacillus subtilis PCI 219	3.13
Bacillus cereus T	1.56
Sarcina lutea PCI 1001	12.5
Escherichia coli NIHJ	25
Shigella sonnei	25
Salmonella typhi T-63	50
Klebsiella pneumoniae	100
Proteus vulgaris	50
Pseudomonas aeruginosa	>100

Data extracted from Kuroda et al., 1980.[1]

Mechanism of Action (Putative)

The precise molecular mechanism of action of **FR-900137** has not been experimentally determined. However, based on its chemical structure as a phosphonopeptide, a putative mechanism can be proposed. Other phosphonopeptide antibiotics, such as alafosfalin, act as peptide mimics and are actively transported into bacterial cells via peptide permeases. Once inside the cell, they are thought to be hydrolyzed, releasing a phosphonic acid analog of an amino acid (in this case, a leucyl analog). This analog can then inhibit enzymes involved in bacterial cell wall biosynthesis, such as alanine racemase and D-alanyl-D-alanine synthetase.



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